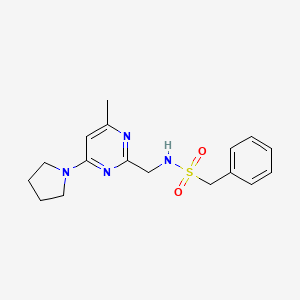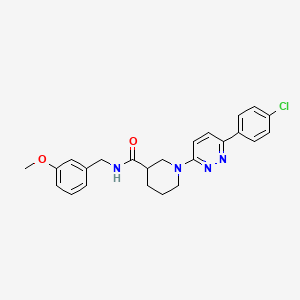
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile is a chemical compound that belongs to the family of acrylonitriles. It has been studied for its potential use in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile involves the inhibition of certain kinases, such as JAK2 and FLT3. This inhibition results in the suppression of the signaling pathways that are involved in the development of cancer and inflammatory diseases. The compound has been found to be highly selective towards these kinases, which makes it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile has been found to exhibit potent inhibitory activity against JAK2 and FLT3 kinases. This inhibition results in the suppression of the signaling pathways that are involved in the development of cancer and inflammatory diseases. The compound has also been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for the development of targeted therapies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile in lab experiments include its potent inhibitory activity against JAK2 and FLT3 kinases, its selectivity towards these kinases, and its low toxicity towards normal cells. The limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several future directions for the study of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile. One direction is the development of targeted therapies for cancer and inflammatory diseases based on the compound's potent inhibitory activity against JAK2 and FLT3 kinases. Another direction is the optimization of the synthesis method to improve the yield and reduce the cost of the compound. Additionally, the compound could be further studied for its potential use in other scientific research applications, such as the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile involves the reaction of 3-bromoaniline, 2-aminothiazole, and 2,6-dimethylphenylacetonitrile in the presence of a base and a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product. The yield of the reaction is generally high, and the compound can be purified using standard chromatographic techniques.
Applications De Recherche Scientifique
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile has been studied for its potential use in scientific research applications. It has been found to exhibit potent inhibitory activity against certain kinases, such as JAK2 and FLT3, which are involved in the development of cancer. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2,6-dimethylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3S/c1-13-5-3-6-14(2)19(13)23-11-16(10-22)20-24-18(12-25-20)15-7-4-8-17(21)9-15/h3-9,11-12,23H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQAPQFVPSBVSE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-chloro-4-fluorophenyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2908995.png)
![2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2908997.png)
![2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B2908998.png)




![3-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2909011.png)

